REACTION_CXSMILES
|
[OH:1][C:2]1([CH:13]([N+:15]([O-:17])=[O:16])[CH3:14])[CH2:5][N:4](C(OC(C)(C)C)=O)[CH2:3]1.[ClH:18]>CO.O1CCOCC1>[ClH:18].[N+:15]([CH:13]([C:2]1([OH:1])[CH2:5][NH:4][CH2:3]1)[CH3:14])([O-:17])=[O:16] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(CN(C1)C(=O)OC(C)(C)C)C(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was briefly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C(C)C1(CNC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.98 mmol | |
AMOUNT: MASS | 178 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |